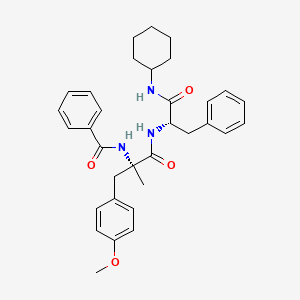

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide

Vue d'ensemble

Description

“N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide” is a chemical compound used in scientific research1. It has diverse applications, ranging from drug development to understanding protein structure1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular weight of “N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide” is 541.682. However, I couldn’t find detailed information about its molecular structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique

Synthesis and Development

- Synthesis of Anti-HBV Drug Y101 : The compound N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide is key in the synthesis of the anti-HBV drug Y101. A scalable and practical method for synthesizing Y101 was developed, improving earlier methods that were unsuitable for large-scale production (Hu et al., 2014).

Quality Control in Drug Manufacturing

- Identification and Minimization of Impurities in Y101 : Detailed identification of impurities in the preclinical anti-HBV drug Y101 (which utilizes N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide) was conducted. Strategies were applied to minimize these impurities in line with International Conference on Harmonization standards, crucial for quality control in clinical sample manufacture (Hu et al., 2013).

Peptide Bond Synthesis

- Enzymatic Synthesis of Peptides : Research on peptide bond synthesis using enzymes like chymotrypsin and carboxypeptidase Y has shown that N-Benzoyl-L-tyrosyl-L-phenylalanine amide, closely related to the query compound, is significant in understanding enzyme kinetics and specificity in organic solvents. This research contributes to the broader understanding of peptide synthesis (Gaertner & Puigserver, 1989), (Cramer & Horváth, 1989).

Pharmacokinetics and Biochemistry

- N-Benzoyl-L-phenylalaninal in Enzyme Inhibition : Studies on N-Benzoyl-L-phenylalaninal, structurally related to the compound of interest, have provided insights into enzyme inhibition mechanisms, particularly involving alpha-chymotrypsin. This research is vital for understanding the biochemical interactions of similar compounds (Chen et al., 1979).

Protein Engineering

- Incorporation into Proteins for Biological Studies : Efforts have been made to incorporate similar compounds like N-benzoyl-L-phenylalanine into proteins in Escherichia coli, which is useful for studying protein interactions. This type of research is crucial for advancing our understanding of protein function and interaction (Chin et al., 2002).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Orientations Futures

I couldn’t find specific information on the future directions of research involving this compound.

Propriétés

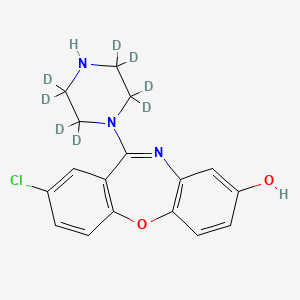

IUPAC Name |

N-[(2R)-1-[[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t29-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBHAMSLAUWPJD-RYCFQHDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675671 | |

| Record name | N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide | |

CAS RN |

172168-08-0 | |

| Record name | N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

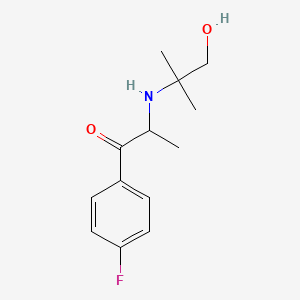

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)